3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
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Overview
Description
Preparation Methods
The synthesis of 3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate involves multiple steps. One common synthetic route includes the following steps :
Formation of the pyrrole ring: This step involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of propargylamine: The acetylenes obtained from the first step are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves the intramolecular cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to obtain the desired pyrrolophthalazine compound.
Chemical Reactions Analysis
3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate can be compared with other similar compounds, such as :
- 3-Ethyl 1,2-dimethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
- 1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
- 3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)isoquinoline-1,2,3-tricarboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity.
Properties
CAS No. |
853319-01-4 |
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Molecular Formula |
C22H24N2O6 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-O-ethyl 1-O,2-O-dipropan-2-yl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-6-28-22(27)19-17(21(26)30-13(4)5)16(20(25)29-12(2)3)18-15-10-8-7-9-14(15)11-23-24(18)19/h7-13H,6H2,1-5H3 |
InChI Key |
OKLKVYHVSOSXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1N=CC3=CC=CC=C32)C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
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